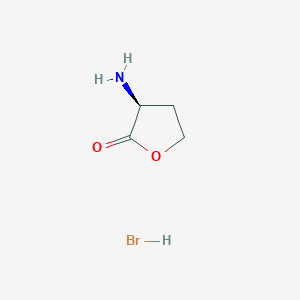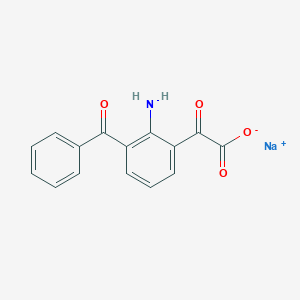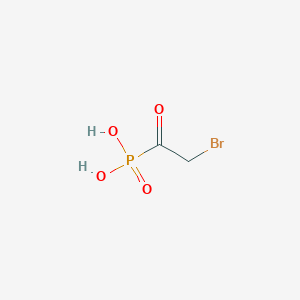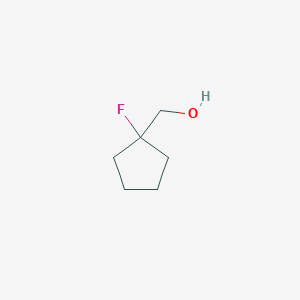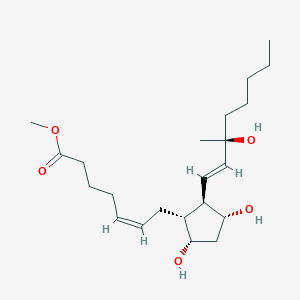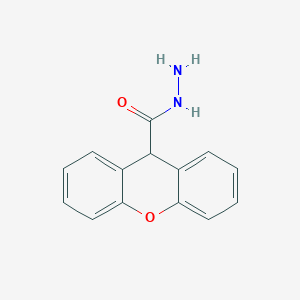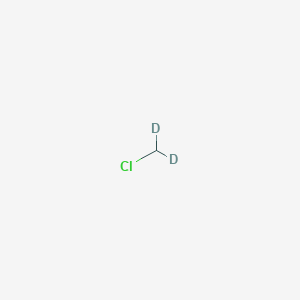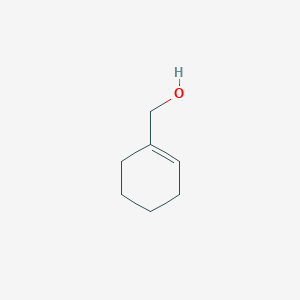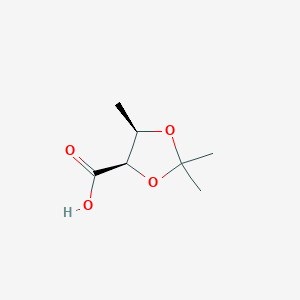
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are cyclic ethers containing a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4-carboxylic acid derivatives: These compounds share the dioxolane ring structure but differ in their substituents.
Other cyclic ethers: Compounds like tetrahydrofuran and 1,4-dioxane are structurally similar but have different properties and applications.
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is unique due to its specific substituents and stereochemistry, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
126637-78-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChIキー |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
異性体SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
正規SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
同義語 |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

